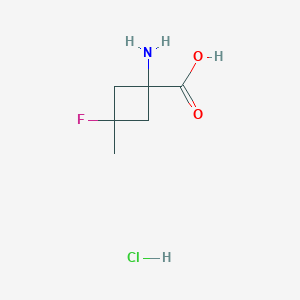

cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride

Description

This compound features a strained four-membered cyclobutane ring with a unique substitution pattern: an amino group at position 1, a fluorine atom and methyl group at position 3 (cis-configuration), and a carboxylic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structural rigidity and fluorine substituent contribute to distinct electronic and steric properties, influencing reactivity, metabolic stability, and bioavailability.

Properties

Molecular Formula |

C6H11ClFNO2 |

|---|---|

Molecular Weight |

183.61 g/mol |

IUPAC Name |

1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H10FNO2.ClH/c1-5(7)2-6(8,3-5)4(9)10;/h2-3,8H2,1H3,(H,9,10);1H |

InChI Key |

UFYCKQUNVMWMFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of Functional Groups: The amino, fluoro, and methyl groups are introduced through a series of substitution reactions. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

PET Imaging Agent

Cis-1-amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid; hydrochloride has been evaluated for its use as a PET imaging agent, particularly in oncology. Its fluorine content allows it to be labeled with radioactive isotopes, enhancing imaging capabilities in detecting tumors.

- Mechanism of Action : The compound is transported primarily via system L and system ASC, which are amino acid transport systems. This property is crucial for its uptake in cancerous tissues, making it a valuable tool for imaging gliomas and prostate cancers .

Case Studies

- Glioma Detection : In preclinical studies involving rats with 9L gliosarcoma, the compound demonstrated favorable biodistribution profiles, achieving tumor-to-brain tissue ratios significantly higher than traditional agents like fluorodeoxyglucose (FDG) .

- Prostate Cancer Imaging : The compound was also assessed in human studies, where it showed promise in detecting primary glioma and metastatic brain cancers. However, challenges such as rapid accumulation in the bladder were noted, which may limit its effectiveness .

Synthesis and Derivatives

The synthesis of cis-1-amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid involves several steps that can be optimized to improve yield and purity. The compound can be derived from various precursors through nucleophilic substitution reactions, often utilizing fluorinated reagents to introduce the fluorine atom effectively.

Synthesis Overview

The synthesis typically includes:

- Starting from cyclobutane derivatives.

- Introduction of the amino and carboxylic acid functional groups.

- Fluorination step using suitable fluorinating agents.

This synthetic pathway is critical for producing the compound in sufficient quantities for research and clinical applications.

Biochemical Analysis

The biochemical properties of cis-1-amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid have been characterized to understand its interactions with biological systems better. Studies have shown that this compound can influence metabolic pathways due to its structural similarity to natural amino acids.

Table: Comparison of Imaging Agents

| Compound Name | Primary Use | Transport Mechanism | Tumor-to-Brain Ratio | FDA Approval Status |

|---|---|---|---|---|

| cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid | PET Imaging for Cancer | System L & ASC | Up to 2.8 | Under Investigation |

| 18F-FDG | General PET Imaging | Glucose Transport | Variable | Approved |

| 18F-FACBC | Prostate Cancer Imaging | System L | Higher than FDG | Approved |

Mechanism of Action

The mechanism of action of cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical differences between the target compound and structurally related cyclobutane/cycloalkane derivatives:

Research Implications

- Pharmaceutical Potential: The fluorine atom and rigid cyclobutane core make the target compound a candidate for protease inhibitors or receptor agonists where steric and electronic effects are critical.

- Lumping Strategy Relevance : Per , analogs like and may be grouped with the target compound in computational models due to shared cyclobutane motifs, though fluorine’s distinct effects warrant separate evaluation.

Biological Activity

Cis-1-amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid; hydrochloride, known for its unique structural properties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (1S,3S)-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acid

- Molecular Formula : C6H10FNO2

- Molecular Weight : 147.15 g/mol

- CAS Number : 439090-11-6

The biological activity of cis-1-amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid primarily involves its interaction with amino acid transport systems in cells. Research indicates that this compound may act as a substrate for specific amino acid transporters, influencing cellular uptake and metabolism.

Amino Acid Transport Mechanism

Studies demonstrate that the compound is taken up by cells via sodium-dependent and sodium-independent transport mechanisms. For instance, in prostate cancer cells, the uptake of related analogs has been shown to depend significantly on the presence of sodium ions, suggesting a critical role for Na+-dependent transporters in mediating cellular uptake .

Biological Activity and Therapeutic Applications

Research has identified several promising applications for cis-1-amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid:

- Cancer Imaging : The compound's structural similarity to amino acids allows it to be utilized as a tracer in positron emission tomography (PET) imaging. Specifically, its analogs have shown high tumor-specific accumulation in various cancers, including prostate cancer and glioblastoma .

- Potential Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific kinase pathways involved in cell proliferation. This aligns with findings from related compounds that target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of cis-1-amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.